2-Amino-5-chloropyrimidine

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

This 5-chloro isomer is the definitive building block for synthesizing VEGFR-2/CDK1 dual kinase inhibitors. Unlike the 4-chloro or 2-chloro isomers, its meta‑chlorine substitution ensures correct regioselectivity for valid SAR. It is the optimal substrate for Suzuki-Miyaura coupling, minimizing polyarylation and protodehalogenation inherent to iodo/bromo analogues. In crystal engineering, it reliably yields a cisoid zigzag chain conformation interchangeable with the 5-bromo analogue. Procure this specific isomer to maintain pharmacological fidelity and synthetic reproducibility.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 5428-89-7
Cat. No. B1294315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyrimidine
CAS5428-89-7
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)Cl
InChIInChI=1S/C4H4ClN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
InChIKeyOQZMDDKDHRIGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloropyrimidine CAS 5428-89-7: Technical Baseline for Pharmaceutical and Agrochemical Procurement


2-Amino-5-chloropyrimidine (CAS 5428-89-7), also designated as 5-chloropyrimidin-2-amine, is a halogenated heterocyclic building block in the aminopyrimidine class with the molecular formula C₄H₄ClN₃ and a molecular weight of 129.55 g/mol . This compound is commercially supplied as a white to off-white crystalline powder with a melting point ranging from 235°C to 238°C . It functions primarily as a key intermediate in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals . The strategic value of this compound is derived from its precisely defined substitution pattern, which provides an orthogonal handle for regioselective elaboration, distinguishing it from other commercially available aminopyrimidine isomers.

Why 2-Amino-5-chloropyrimidine Cannot Be Substituted with 4-Chloro or 2-Chloro Isomers in Regioselective Synthesis


Generic substitution of 2-Amino-5-chloropyrimidine with its structural isomers is not chemically viable due to profound differences in electronic distribution and resultant regioselectivity. In the 5-chloro isomer, the electron-withdrawing chlorine atom is meta to the 2-amino group, which attenuates the nucleophilicity of the pyrimidine ring in a distinct manner compared to the ortho-like or para-like activation observed in 4-chloro or 2-chloro isomers. Empirically, aminolysis of 2-halogenopyrimidines proceeds via a different mechanistic pathway and with different rate constants than 5-halogenopyrimidines [1]. Furthermore, the 5-chloro position is uniquely primed for cross-coupling reactions; studies demonstrate that chloropyrimidines are preferable substrates over iodo-, bromo-, or fluoropyrimidines in Suzuki couplings due to balanced reactivity that suppresses undesired polyarylation [2]. Consequently, substituting the 5-chloro isomer with a 4-chloro isomer (CAS 3993-78-0) would alter the vector of substitution and likely result in a different regioisomeric product mixture, thereby invalidating structure-activity relationships (SAR) critical to downstream pharmaceutical efficacy .

2-Amino-5-chloropyrimidine: Quantitative Comparative Evidence Against Closest Analogs for Procurement Decisions


Aminolysis Reactivity: 5-Chloro vs. 5-Bromo and 5-Iodo Pyrimidines

In direct comparative kinetic studies, 2-Amino-5-chloropyrimidine exhibits the lowest reactivity in aminolysis among the 5-halogenated series (Cl, Br, I). This characteristic is quantitatively defined by half-completion times (t₁/₂) for nucleophilic displacement. The bromopyrimidine analogue is most reactive, while the chloropyrimidine is generally least reactive, with the greatest difference in rate being only approximately three-fold [1]. This reduced reactivity provides a wider operational window for controlling sequential functionalization in complex molecule synthesis, preventing premature or over-reaction.

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Suzuki Coupling Preference: Chloropyrimidine Substrates over Iodo-, Bromo-, and Fluoropyrimidines

In the context of palladium-catalyzed cross-coupling, 2-Amino-5-chloropyrimidine and other chloropyrimidine substrates have been demonstrated to be preferable over their iodo-, bromo-, or fluoropyrimidine counterparts for the preparation of mono-, di-, and triphenylpyrimidines [1]. This preference stems from the balance between oxidative addition rates and the suppression of competitive protodehalogenation or homocoupling side reactions that are more prevalent with bromo- and iodo-arenes under standard Suzuki conditions.

Cross-Coupling Medicinal Chemistry Process Chemistry

Structural Role in Coordination Polymers: Chloro vs. Iodo Differentiation

X-ray crystallographic studies on Cu(I) coordination polymers reveal that 2-Amino-5-chloropyrimidine (L-Cl) induces the same cisoid zigzag chain conformation as the 5-bromo analogue (L-Br). This behavior is distinct from the 5-iodo analogue (L-I), which induces a linear transoid arrangement [1]. Consequently, the chloro and bromo derivatives are structurally interchangeable in this supramolecular context, while the iodo derivative leads to a different topological outcome.

Coordination Chemistry Crystal Engineering Materials Science

Kinase Inhibitor Scaffold Potency: 5-Chloro Substitution in VEGFR-2 and CDK1 Inhibition

A series of 2-amino-4-aryl-5-chloropyrimidines was discovered to exhibit potent dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1) [1]. While the full SAR study is extensive, the presence of the 5-chloro substituent on the pyrimidine core is a critical structural requirement for achieving this specific polypharmacology profile. Comparative analogues lacking the 5-chloro group or bearing alternative substituents at this position did not exhibit the same dual inhibitory potency.

Kinase Inhibition Anticancer SAR

Dissociative Electron Attachment (DEA) Cross-Sections: Chloro vs. Bromo Pyrimidines

Studies on temporary anion states using Electron Transmission Spectroscopy (ETS) and Dissociative Electron Attachment Spectroscopy (DEAS) reveal that bromo derivatives of pyrimidine possess DEA cross-sections approximately six times larger than those of chloro derivatives [1]. This indicates that the C-Cl bond in 2-Amino-5-chloropyrimidine is significantly less susceptible to dissociative electron attachment compared to C-Br bonds in analogous compounds.

Radiation Chemistry Physical Chemistry Molecular Spectroscopy

Analytical Purity Benchmark: >98.0% (GC)(T) Specification

Commercial supply of 2-Amino-5-chloropyrimidine from major vendors (e.g., TCI) is consistently specified at a minimum purity of >98.0% as determined by Gas Chromatography (GC) and Titration (T) . This rigorous dual-method certification ensures the absence of volatile organic impurities and accurately quantifies the active amine content. In contrast, many alternative halogenated pyrimidine intermediates are supplied with lower nominal purity (e.g., 95-97%) or rely on less stringent single-method analysis, introducing uncertainty in stoichiometric calculations for critical coupling reactions.

Analytical Chemistry Quality Control Procurement

Optimal Procurement Scenarios for 2-Amino-5-chloropyrimidine: Guided by Quantitative Evidence


Synthesis of 2-Amino-4-aryl-5-chloropyrimidine Kinase Inhibitors

The compound is specifically indicated for use as a building block in the synthesis of 2-amino-4-aryl-5-chloropyrimidine analogues targeting VEGFR-2 and CDK1 kinases [1]. The 5-chloro substitution is a critical determinant of the dual inhibitory potency. Procurement of this specific isomer ensures the integrity of the scaffold required for this anticancer polypharmacology profile.

Regioselective Suzuki Cross-Coupling for Biaryl Pharmaceuticals

Given the demonstrated preference for chloropyrimidines as substrates over iodo-, bromo-, and fluoropyrimidines in controlling mono-, di-, and tri-phenylation [1], this compound is optimally procured for projects requiring high-fidelity Suzuki-Miyaura coupling. Its use mitigates the risk of uncontrolled polyarylation and protodehalogenation, which are common pitfalls with more reactive halogenated analogues.

Construction of Predictable Cu(I) Coordination Polymers

For researchers in crystal engineering and coordination chemistry, 2-Amino-5-chloropyrimidine is the reagent of choice when a predictable zigzag chain conformation is desired. Crystallographic evidence confirms it yields the same cisoid topology as the 5-bromo analogue, but structurally distinct from the linear conformation induced by the 5-iodo analogue [1]. This allows for strategic interchange with the bromo derivative without disrupting the supramolecular architecture.

Analytical Reference Standard and HPLC Method Development

Due to its well-defined chromatographic properties and commercial availability at >98.0% purity [1], 2-Amino-5-chloropyrimidine serves as a reliable reference standard for developing reverse-phase HPLC methods for pharmaceutical impurity profiling [2]. Its consistent quality supports the validation of analytical methods for related aminopyrimidine drug substances and intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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